2,5-Diacetoxyhexane
Overview
Description
"2,5-Diacetoxyhexane" is a compound of interest in the field of chemistry due to its potential applications in synthesis and materials science. Although direct studies on "2,5-Diacetoxyhexane" are scarce, research on closely related compounds provides valuable insights into its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of compounds closely related to "2,5-Diacetoxyhexane," such as 3,4-diacetylhexane-2,5-dione, involves the reaction of acetylacetone with iodine, followed by characterization using various spectroscopic methods (Liu Wan-yun, 2009). Other related syntheses involve the gold(I) catalyzed rearrangement of enynyl acetates into functionalized acetoxy bicyclohexenes, showcasing the versatility of acetoxy groups in synthetic chemistry (A. Buzas & F. Gagosz, 2006).
Molecular Structure Analysis
Structural characterization of related compounds provides insights into the molecular structure of "2,5-Diacetoxyhexane." For example, the crystal structure of hexahydrocycloocta[b]quinoxaline derivatives synthesized from diacetoxycyclooctane dione reveals important structural features such as gauche orientations and antiperiplanar acetoxy groups, which could be relevant to understanding "2,5-Diacetoxyhexane" (M. Helliwell et al., 2007).
Chemical Reactions and Properties
Research on related compounds underscores the reactive versatility of acetoxy groups. The synthesis of 3,5-disubstituted 1,2-dioxolanes via acetoxy peroxyacetals demonstrates the potential of acetoxy groups to participate in diverse chemical reactions, contributing to the formation of functionalized molecules (Alexis Pinet et al., 2019).
Physical Properties Analysis
The thermal properties of compounds like 3,4-diacetylhexane-2,5-dione have been explored, revealing significant mass loss at specific temperatures, which could provide insight into the stability and thermal behavior of "2,5-Diacetoxyhexane" (Liu Wan-yun, 2009).
Chemical Properties Analysis
The chemical properties of "2,5-Diacetoxyhexane" can be inferred from studies on similar compounds, such as the enzymatic synthesis of biobased polyesters using rigid diols, which demonstrates the potential of acetoxy-containing compounds to contribute to the development of novel materials (Yi Jiang et al., 2014).
Scientific Research Applications
Inhibitors of Mammalian Ornithine Decarboxylase : A study discusses potent enzyme-activated irreversible inhibitors of mammalian ornithine decarboxylase, mentioning compounds like 6-heptyne-2,5-diamine (Danzin, Casara, Claverie, Metcalf, & Jung, 1983).
Monitoring n-Hexane Exposure : Research on biological monitoring of workers exposed to n-hexane, a related compound, using 2,5-hexanedione as a biological indicator is presented. This demonstrates the importance of hexane derivatives in occupational health (Prieto, Marhuenda, Roel, & Cardona, 2003).
Synthesis of Tetrahydrofurans : A method for synthesizing 2,5-substituted tetrahydrofurans using diepoxyhexane, which could have implications for the synthesis or derivatives of 2,5-Diacetoxyhexane, is described (Florence & Cadou, 2008).
Role in Natural Product Assembly : The use of 1,2-diacetals, which are structurally similar to 2,5-Diacetoxyhexane, in natural product synthesis, protection of 1,2-diols or alpha-hydroxy acids, and as building blocks in oligosaccharide synthesis, is explored (Ley & Polara, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,5-Diacetoxyhexane are currently unknown. This compound is a chemical intermediate used in various chemical reactions
Mode of Action
As a chemical intermediate, it likely interacts with other compounds to facilitate chemical reactions . The specifics of these interactions and the resulting changes would depend on the particular reaction in which 2,5-Diacetoxyhexane is involved.
Biochemical Pathways
Given its role as a chemical intermediate, it may be involved in various biochemical pathways depending on the specific reactions it participates in
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,5-Diacetoxyhexane is currently unavailable. These properties would determine the bioavailability of the compound, influencing its efficacy and potential uses .
Result of Action
As a chemical intermediate, its effects would likely depend on the specific reactions it is involved in
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Diacetoxyhexane. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability . .
properties
IUPAC Name |
5-acetyloxyhexan-2-yl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-7(13-9(3)11)5-6-8(2)14-10(4)12/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAGYNUYXVBAEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291898 | |
Record name | 2,5-Diacetoxyhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diacetoxyhexane | |
CAS RN |
10299-35-1 | |
Record name | 10299-35-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Diacetoxyhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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